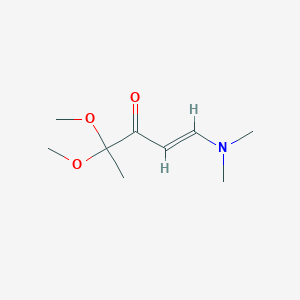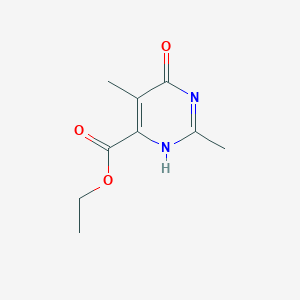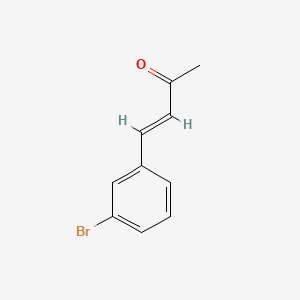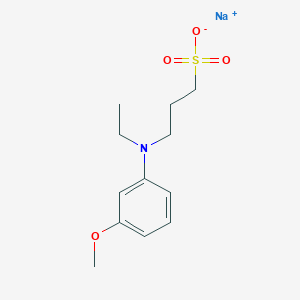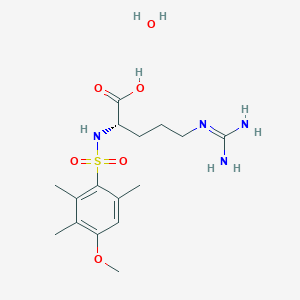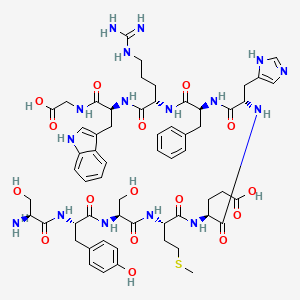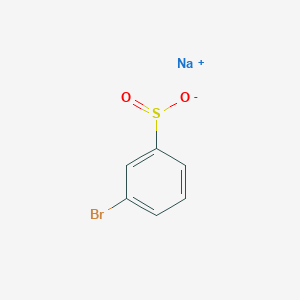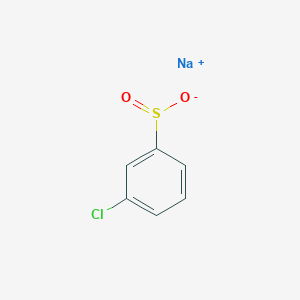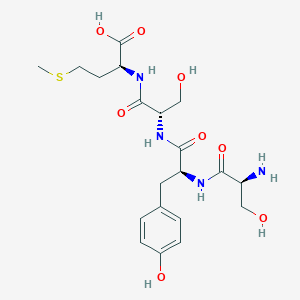
H-Ser-Tyr-Ser-Met-OH
Overview
Description
H-Ser-Tyr-Ser-Met-OH is a useful research compound. Its molecular formula is C20H30N4O8S and its molecular weight is 486.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-Ser-Tyr-Ser-Met-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Ser-Tyr-Ser-Met-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
NMR Methods for Monitoring Hydrogen Exchange Rates : A study by Takeda et al. (2011) developed new NMR methods to monitor the hydrogen exchange rates of tyrosine hydroxyl (Tyr-OH) groups in proteins. This method aids in identifying slowly exchanging polar side-chain protons in proteins, which are crucial for refining protein structure using NOE restraints.
SERS Study of Amino Acid Transformation Under Irradiation : Zhang et al. (2014) investigated the transformation of phenylalanine to tyrosine under particle irradiation using Surface Enhanced Raman Scattering (SERS). Their research, as detailed in this paper, demonstrated SERS as an effective tool in radiobiological studies, offering insights into the interaction between particle radiation and biological systems.
Site-Directed Conjugation of Peptides : Geoghegan and Stroh (1992) described a method for site-directed labeling of peptides, including those containing serine, by oxidizing a 2-amino alcohol structure to generate an aldehyde in the peptide. This method, detailed in their study, is useful for attaching various groups to peptides for biochemical applications.
Interaction of Vanadyl with Ligands Containing Serine, Tyrosine, and Threonine : Ebel and Rehder (2006) investigated the reaction of vanadyl sulfate with ligands containing serine, tyrosine, and threonine. Their study, found here, highlights the significance of hydrogen bonding in these interactions, which is relevant for understanding the interaction between oxovanadium(IV,V) and proteins with these amino acids.
Synthesis of Corticotropin Peptides : Research by Schwyzer and Kappeler (1961) and Inouye et al. (1976) focused on the synthesis of peptides related to corticotropin (ACTH), including sequences that contain serine and tyrosine. These studies, available here and here, demonstrate the utility of these peptides in understanding hormone function.
Synthesis and Activity of Endorphin Peptides : Studies by Ling et al. (1977) and others have synthesized and explored the activity of endorphin peptides, which contain sequences similar to H-Ser-Tyr-Ser-Met-OH. These studies, like this one, provide insights into the biological activity of these peptides.
Artificial Metalloproteins and Hydrogen Bond Studies : Research by Olshansky et al. (2018) and Vennelakanti et al. (2020) investigated artificial metalloproteins containing Co4O4 cubane active sites and the role of hydrogen bonds in proteins, respectively. These studies, available here and here, contribute to our understanding of protein structure and function.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O8S/c1-33-7-6-14(20(31)32)22-19(30)16(10-26)24-18(29)15(23-17(28)13(21)9-25)8-11-2-4-12(27)5-3-11/h2-5,13-16,25-27H,6-10,21H2,1H3,(H,22,30)(H,23,28)(H,24,29)(H,31,32)/t13-,14-,15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYVWTFUSMUWHM-VGWMRTNUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ser-Tyr-Ser-Met-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-4-hydroxy-4-propyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B7881164.png)



